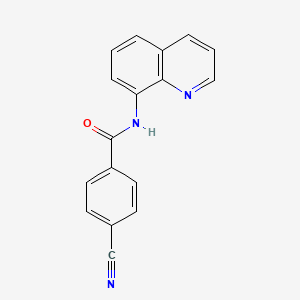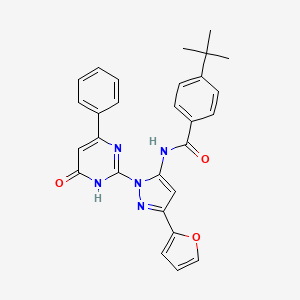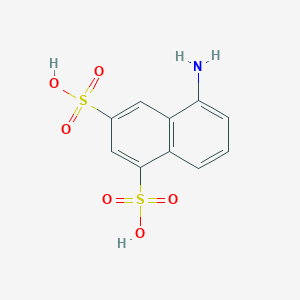
1,2-Bis(tetramethyldisiloxanyl)-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(tetramethyldisiloxanyl)-ethane is an organosilicon compound characterized by the presence of two tetramethyldisiloxanyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tetramethyldisiloxanyl)-ethane typically involves the reaction of ethylene with tetramethyldisiloxane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of tetramethyldisiloxane to ethylene under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(tetramethyldisiloxanyl)-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Bis(tetramethyldisiloxanyl)-ethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,2-Bis(tetramethyldisiloxanyl)-ethane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(trimethylsilyl)ethane: Similar in structure but with trimethylsilyl groups instead of tetramethyldisiloxanyl groups.
1,2-Bis(dimethylsilyl)ethane: Contains dimethylsilyl groups, offering different reactivity and properties.
1,2-Bis(phenylsilyl)ethane: Features phenylsilyl groups, which provide unique electronic and steric effects.
Uniqueness
1,2-Bis(tetramethyldisiloxanyl)-ethane is unique due to the presence of tetramethyldisiloxanyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C10H30O2Si4 |
|---|---|
Poids moléculaire |
294.68 g/mol |
Nom IUPAC |
dimethylsilyloxy-[2-[dimethylsilyloxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h13-14H,9-10H2,1-8H3 |
Clé InChI |
SIKFOBGBYHBHAK-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)O[Si](C)(C)CC[Si](C)(C)O[SiH](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)


![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)

![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)


![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)

![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
